molecular formula C7H10N2O B1485417 1-(but-3-en-1-yl)-1H-pyrazol-4-ol CAS No. 2098148-60-6

1-(but-3-en-1-yl)-1H-pyrazol-4-ol

Cat. No.: B1485417
CAS No.: 2098148-60-6
M. Wt: 138.17 g/mol
InChI Key: VACSWHDVSGYCON-UHFFFAOYSA-N
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Description

1-(but-3-en-1-yl)-1H-pyrazol-4-ol is a heterocyclic compound featuring a pyrazole ring substituted with a but-3-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol typically involves the reaction of 4-hydroxy-1H-pyrazole with but-3-en-1-yl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(but-3-en-1-yl)-1H-pyrazol-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The double bond in the but-3-en-1-yl group can be reduced to a single bond using hydrogenation with a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Various halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: 1-(but-3-en-1-yl)-1H-pyrazol-4-one.

    Reduction: this compound with a saturated butyl group.

    Substitution: Derivatives with different substituents replacing the hydroxyl group.

Scientific Research Applications

1-(but-3-en-1-yl)-1H-pyrazol-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(but-3-en-1-yl)-1H-pyrazol-4-ol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

    1-(but-3-en-1-yl)-1H-pyrazol-3-ol: Similar structure but with the hydroxyl group at a different position.

    1-(but-3-en-1-yl)-1H-pyrazol-5-ol: Another positional isomer with potential differences in reactivity and biological activity.

    1-(but-3-en-1-yl)-1H-pyrazol-4-one: The oxidized form of the compound.

Uniqueness: 1-(but-3-en-1-yl)-1H-pyrazol-4-ol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-but-3-enylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-3-4-9-6-7(10)5-8-9/h2,5-6,10H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VACSWHDVSGYCON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(C=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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